N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC11033552
Molecular Formula: C16H13N5O3
Molecular Weight: 323.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N5O3 |
|---|---|
| Molecular Weight | 323.31 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H13N5O3/c22-16(11-2-1-3-13(8-11)21-10-17-19-20-21)18-12-4-5-14-15(9-12)24-7-6-23-14/h1-5,8-10H,6-7H2,(H,18,22) |
| Standard InChI Key | ONWKWQFUEPETDQ-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 323.31 g/mol | |
| CAS Registry Number | 484039-61-4 | |
| PubChem CID | 862147 |
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-tetrazol-1-yl)benzamide involves multi-step organic reactions, typically beginning with the construction of the benzodioxin core.
Step 1: Formation of the Benzodioxin Ring
The 2,3-dihydro-1,4-benzodioxin moiety is synthesized via cyclization of catechol derivatives with dibromoethane under basic conditions. Protective groups such as acetyl or tert-butoxycarbonyl (Boc) may be employed to prevent unwanted side reactions.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Catechol, 1,2-dibromoethane, K₂CO₃, DMF | 65-70% |
| 2 | 3-cyanobenzoyl chloride, NaN₃, NH₄Cl | 50-55% |
| 3 | HATU, DIPEA, DCM | 60-65% |
Structural and Electronic Analysis
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (amide C=O stretch) and 2100 cm⁻¹ (tetrazole C-N stretch).
-
NMR Spectroscopy:
Challenges and Future Directions
Synthetic Optimization
Current methodologies suffer from low yields in the tetrazole cycloaddition step (50–55%). Future work could explore microwave-assisted synthesis or flow chemistry to improve efficiency.
Toxicity Profiling
No in vivo toxicity data are available. Rodent models are needed to assess hepatotoxicity and nephrotoxicity risks before clinical translation.
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